molecular formula C24H24N4O4S2 B2990790 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-69-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2990790
CAS No.: 1021119-69-6
M. Wt: 496.6
InChI Key: SFXOMZGFYSCAKO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, a heterocyclic scaffold renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . Its structure features:

  • A pyrazolo[3,4-b]pyridine core substituted at position 1 with a 1,1-dioxidotetrahydrothiophen-3-yl group, which enhances polarity and may influence solubility and metabolic stability.
  • 3-Methyl and 6-(thiophen-2-yl) substituents, which may contribute to steric effects and π-π stacking interactions with biological targets.

For example, pyrazolo[3,4-b]pyridines with methoxyphenyl or thiophene substituents demonstrate anticancer activity via CDK2/9 inhibition , and thienopyrimidine hybrids exhibit antitumor effects .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-15-22-19(24(29)25-13-16-5-3-6-18(11-16)32-2)12-20(21-7-4-9-33-21)26-23(22)28(27-15)17-8-10-34(30,31)14-17/h3-7,9,11-12,17H,8,10,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXOMZGFYSCAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, and it has a molecular weight of approximately 414.5 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymes : Similar compounds in the pyrazolo family have shown inhibitory effects on various enzymes involved in cancer progression and inflammation. For instance, derivatives of pyrazolo[1,5-a][1,3,5]triazines have been reported to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis .
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cellular proliferation and apoptosis.

Antitumor Activity

Studies have demonstrated that compounds similar to the target molecule exhibit significant antitumor activity. A notable example includes:

CompoundActivityReference
Pyrazolo[1,5-a][1,3,5]triazinesInhibition of TP
N-acetyl derivativesAntimicrobial activity

Case Studies

  • In vitro Studies : A study evaluated the cytotoxic effects of similar pyrazolo compounds against Ehrlich Ascites Carcinoma (EAC) cells, revealing promising results with IC50 values in the low micromolar range .
  • In vivo Studies : Animal models treated with pyrazolo derivatives showed reduced tumor growth rates compared to controls, supporting the potential application of these compounds in oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully elucidated. However, related compounds have shown:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily hepatic metabolism with potential for significant first-pass effect.
  • Excretion : Renal excretion as metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Key Substituents Biological Activity Reference
Target Compound 3-Methoxybenzyl, 1,1-dioxidotetrahydrothiophen-3-yl, 6-(thiophen-2-yl) Inferred: Potential kinase inhibition, anticancer
4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (9a, 14g) 4-Methoxyphenyl, aryl groups Anticancer (HeLa, MCF7, HCT-116 cells), CDK2/9 inhibition
Thieno[2,3-d]pyrimidine-chromeno-pyrazolo[3,4-b]pyridinone hybrids Thienopyrimidine, coumarin Anticancer, fluorescence properties
Pyrazolo[3,4-b]pyridine TRK Inhibitors (e.g., compound Ia–c) Sulfoxide, methylene linkers TRKA kinase inhibition (IC₅₀: 0.08–0.32 µM)
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives (12, 13) 4-Chlorophenyl, triazole/imidazole linkers Not explicitly reported; structural analogs used in multi-target drug discovery

Key Research Findings and Implications

Anticancer Potential: The 3-methoxybenzyl group in the target compound resembles substituents in pyrazolo[3,4-b]pyridines that induce apoptosis and cell cycle arrest in cancer cells . Thiophene and dioxidotetrahydrothiophene moieties may enhance interactions with kinase ATP-binding pockets, similar to c-Met inhibitors .

Synthetic Feasibility :

  • The compound’s synthesis could leverage FeCl₃-SiO₂ catalysis (as in ) or Suzuki-Miyaura cross-coupling for aryl-thiophene integration .

Structural Uniqueness: The 1,1-dioxidotetrahydrothiophen-3-yl group is rare in literature, with prior studies focusing on its role in spirocyclic systems . This sulfone group may reduce metabolic degradation compared to non-oxidized thiophene analogs.

Limitations: No direct bioactivity data exist for the target compound; its efficacy must be validated against kinase targets (e.g., CDKs, TRKs) and cancer cell lines.

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